molecular formula C22H24N2O3S B2508356 1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine CAS No. 305330-78-3

1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine

Cat. No.: B2508356
CAS No.: 305330-78-3
M. Wt: 396.51
InChI Key: JKMFZPVJDCJHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine is a useful research compound. Its molecular formula is C22H24N2O3S and its molecular weight is 396.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The compound 1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine and related derivatives have been extensively studied for their synthesis and structural characterization, with a focus on their application as potential pharmaceuticals. For instance, one study describes the synthesis of methylbenzenesulfonamide CCR5 antagonists, highlighting the importance of pyridine, benzenesulfonyl, and bromine atoms as active groups. These small molecular antagonists have been researched for their potential in preventing human HIV-1 infection, showcasing the compound's utility in drug development (Cheng De-ju, 2015).

Antimicrobial Activity

Another significant area of research involves the antimicrobial evaluation of derivatives containing the this compound framework. Studies have synthesized and analyzed the spectral properties of derivatives for their antibacterial effects, demonstrating valuable biological activities that are crucial for the development of new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).

Anticancer and Anti-inflammatory Applications

Research has also extended into the exploration of anticancer and anti-inflammatory properties of these compounds. The design and synthesis of benzenesulfonylguanidine derivatives, for example, have shown inhibition of the growth of various human cancer cell lines. This highlights the compound's potential in cancer therapy, indicating a promising avenue for the development of novel anticancer drugs (Aneta Pogorzelska et al., 2017).

Additionally, derivatives of this compound have been synthesized and evaluated for their selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammation process. This research has led to the identification of potent, highly selective, and orally active COX-2 inhibitors, which are currently under clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Future Directions

Piperidine derivatives, including “1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine”, could be a pivotal cornerstone in the production of future drugs due to their important pharmacophoric features . They are being utilized in different therapeutic applications and continue to be a subject of research in the field of drug discovery .

Properties

IUPAC Name

2-benzyl-4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-17-10-12-19(13-11-17)28(25,26)21-22(24-14-6-3-7-15-24)27-20(23-21)16-18-8-4-2-5-9-18/h2,4-5,8-13H,3,6-7,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMFZPVJDCJHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)CC3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.